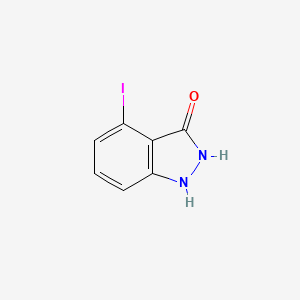

4-Iodo-1H-indazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-1H-indazol-3-ol (4-I-Ind) is an organic compound that is widely used in scientific research applications. It is a member of the indazole family and is a derivative of indazole-3-carboxylic acid. 4-I-Ind is a versatile compound that has been extensively studied for its various properties and applications.

Aplicaciones Científicas De Investigación

Potencial terapéutico

Los compuestos que contienen indazol tienen una amplia variedad de aplicaciones medicinales . Son conocidos por sus propiedades antihipertensivas, anticancerígenas, antidepresivas, antiinflamatorias y antibacterianas . Por ejemplo, un compuesto llamado “3-Amino-N-(4-bencilfenil)-5-cloro-1H-indazol-1-carboxamida” se encontró que inhibía el crecimiento celular de manera efectiva, especialmente contra líneas celulares de colon y melanoma .

Actividad antituberculosa

Algunos derivados del indazol han mostrado una potente actividad antituberculosa contra la cepa Mycobacterium tuberculosis . Esto sugiere que “4-Iodo-1H-indazol-3-ol” podría usarse potencialmente en el desarrollo de nuevos fármacos antituberculosos.

Inhibidores de la fosfoinositido 3-quinasa δ

Los indazoles también pueden emplearse como inhibidores selectivos de la fosfoinositido 3-quinasa δ para el tratamiento de enfermedades respiratorias . Esta enzima juega un papel clave en funciones celulares como el crecimiento y la supervivencia celular, por lo que inhibirla puede tener efectos terapéuticos.

Desarrollo de nuevos fármacos

El imidazol, un compuesto heterocíclico similar, se ha convertido en un sintón importante en el desarrollo de nuevos fármacos . Dadas las similitudes estructurales, “this compound” también podría servir para un propósito similar en el desarrollo de fármacos.

Enfoques sintéticos

Los indazoles también son importantes en el campo de la química sintética. Las estrategias recientes para la síntesis de indazoles incluyen reacciones catalizadas por metales de transición, reacciones de ciclación reductora y síntesis a través de la formación consecutiva de enlaces C–N y N–N . Estos métodos podrían potencialmente aplicarse a la síntesis de “this compound”.

Mecanismo De Acción

Target of Action

It’s known that indazole-containing compounds have a wide variety of medicinal applications, including acting as hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

It’s known that indazole derivatives can inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 4-Iodo-1H-indazol-3-ol may interact with its targets to inhibit certain enzymatic reactions, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities of indazole derivatives , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Given the broad range of biological activities of indazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Iodo-1H-indazol-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tyrosine kinases, a class of enzymes involved in the phosphorylation of tyrosine residues on proteins. This interaction can lead to the modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound has been shown to inhibit the activity of certain proteases, enzymes that break down proteins, thereby affecting protein turnover and cellular homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating the p53/MDM2 pathway . This pathway is crucial for maintaining genomic stability and preventing tumor development. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and proteases, inhibiting their activity and altering downstream signaling pathways . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules enhances its binding affinity and specificity . Additionally, this compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the epigenetic landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These effects are particularly evident in in vitro studies using cancer cell lines, where the compound’s antiproliferative and pro-apoptotic properties are maintained over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate target pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of this compound . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues, such as the liver and kidneys, are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propiedades

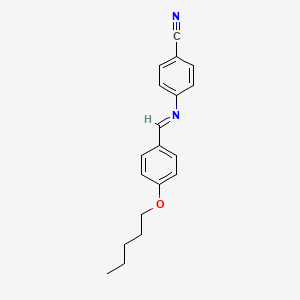

IUPAC Name |

4-iodo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLAQFXDGYKFPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646279 |

Source

|

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-70-7 |

Source

|

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.